molecular formula C11H22N2O4 B2612549 (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid CAS No. 1956436-56-8

(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

Cat. No. B2612549
CAS RN: 1956436-56-8
M. Wt: 246.307
InChI Key: QLDUAIKSZTULGY-QMMMGPOBSA-N
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Description

“(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” is a derivative of lysine . It is used in the preparation of multifunctional amphiphilic peptide dendrimers, which can serve as nonviral gene vectors in cancer research .


Synthesis Analysis

The synthesis of “(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” involves the use of amino acid ionic liquids (AAILs). These AAILs are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” is represented by the InChI code: 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-6-4-5-8(12)7-9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involving “(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” are typically carried out using amino acid ionic liquids (AAILs). These AAILs have multiple reactive groups, and care should be taken when using them for organic synthesis . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .


Physical And Chemical Properties Analysis

“(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” is a solid at room temperature . The Boc-AAILs derived from it are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Scientific Research Applications

Synthesis of Unnatural Amino Acids

Research by Bakonyi et al. (2013) elaborates on the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, demonstrating the compound's role in the development of unnatural amino acids. This study underscores the importance of (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid and its derivatives in synthesizing complex amino acids that could have applications in developing peptides with novel properties (Bakonyi et al., 2013).

Modification of Peptides and Heterocyclic Derivatives

Baburaj and Thambidurai (2012) discussed the utility of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids in synthesizing modified peptides and biologically active heterocyclic derivatives. The study highlights how these compounds serve as intermediates, further emphasizing the chemical's versatility in peptide modification (Baburaj & Thambidurai, 2012).

Efficient Synthesis of Benzyl Iodoalkanoates

Koseki, Yamada, and Usuki (2011) demonstrated the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids. This research shows the application of (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid derivatives in synthesizing compounds that could be crucial in developing novel organic molecules (Koseki et al., 2011).

Precursors to β-Amino Acids

A study by Krow et al. (2016) on the regioselective introduction and transformation of substituents at N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane showcases the use of these structures as precursors to conformationally constrained β-amino acids. This could potentially lead to the formation of oligomers with definite secondary structures, indicating the broad applicability of such compounds in peptide synthesis and structural biology (Krow et al., 2016).

Hydrophobic and Flexible Structural Element

Markowska, Markowski, and Jarocka-Karpowicz (2021) reviewed the importance of 6-aminohexanoic acid as a hydrophobic, flexible structural element in chemical synthesis. This ω-amino acid, closely related to (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, plays a significant role in the synthesis of modified peptides and in the polyamide synthetic fibers industry. Its utility as a linker in various biologically active structures highlights the versatile application of similar amino acids in both synthetic chemistry and materials science (Markowska et al., 2021).

Safety and Hazards

The safety and hazards associated with “(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” are represented by the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of amino acids and is used in peptide synthesis . Therefore, its targets could be various proteins or enzymes in the body that interact with peptides.

Mode of Action

The (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid interacts with its targets through its amino groups. The tert-butyloxycarbonyl (Boc) group acts as a protecting group for the amino moiety during peptide synthesis . This protection allows for selective reactions to occur without unwanted side reactions, enhancing the efficiency and specificity of peptide synthesis .

Biochemical Pathways

The (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are crucial for creating proteins. These proteins then participate in various biological processes, affecting numerous downstream pathways.

Result of Action

The primary result of the action of (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is the successful synthesis of peptides . These peptides can then fold into specific structures to become functional proteins, which can have various molecular and cellular effects depending on the specific protein synthesized.

Action Environment

The action, efficacy, and stability of (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Furthermore, the presence of other reactive groups can lead to side reactions, which is why the Boc group is used to protect the amino groups .

properties

IUPAC Name

(3S)-3-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-6-4-5-8(12)7-9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDUAIKSZTULGY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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